molecular formula C11H11BrN4O B2803679 N-(2-bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 866142-74-7

N-(2-bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2803679
CAS RN: 866142-74-7
M. Wt: 295.14
InChI Key: MSBQCQGANALNGI-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a triazole derivative that has shown potential for use as an antimicrobial and antifungal agent.

Scientific Research Applications

  • Antimicrobial Activities : Compounds related to N-(2-bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide have been synthesized and evaluated for their antimicrobial activities. Kaneria et al. (2016) synthesized novel 1,2,4-triazol derivatives and found them effective against various bacterial and fungal strains (Kaneria et al., 2016). Similarly, Singh et al. (2010) prepared a series of triazoles with significant antibacterial activity (Singh et al., 2010).

  • Anticonvulsant Agents : Liu et al. (2016) synthesized new benztriazoles and evaluated them as anticonvulsant agents, finding certain compounds with high potency and low neurotoxicity (Liu et al., 2016).

  • α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities : Menteşe et al. (2015) synthesized benzimidazole derivatives containing 1,2,4-triazole and evaluated them for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, with some derivatives showing significant activity (Menteşe et al., 2015).

  • Anti-inflammatory Activities : Bhati (2013) explored the synthesis of azetidinonyl and thiazolidinonyl quinazolon derivatives, with some showing potent anti-inflammatory activity (Bhati, 2013).

  • Synthesis Techniques : Asgari et al. (2019) described an efficient approach for synthesizing N-alkyl-2-aryl-2-(6-oxo-4H-benzo[f][1,2,3]triazolo[1,5-a][1,4]diazepin-5(6H)-yl)acetamides, highlighting advancements in synthesis techniques (Asgari et al., 2019).

  • Cancer Cell Line Activity : Gondaliya and Kapadiya (2021) reported on the synthesis of N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamides, evaluating their biological potency against NCI-60 cancer cell lines (Gondaliya & Kapadiya, 2021).

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c12-10-4-2-1-3-9(10)5-14-11(17)6-16-8-13-7-15-16/h1-4,7-8H,5-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBQCQGANALNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

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